

budiodarone cost-effectiveness other antiarrhythmic drugs

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Compound Focus: Budiodarone

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Efficacy of Budiodarone (ATI-2042)

Budiodarone is a chemical analogue of amiodarone designed to have a similar electrophysiological effect but with a significantly shorter half-life (approximately 7 hours versus 35-68 days for amiodarone), which may potentially reduce long-term toxicity concerns [1] [2].

A preliminary, open-label study involving six patients with paroxysmal atrial fibrillation (AF) yielded the following efficacy data on AF burden reduction [1]:

Dosage of Budiodarone	Mean AF Burden (SD)	Reduction from Baseline
Baseline	20.3% (\pm 14.6%)	--
200 mg bid	5.2% (\pm 4.2%)	74.4%
400 mg bid	5.2% (\pm 5.2%)	74.4%
600 mg bid	2.8% (\pm 3.4%)	86.2%
800 mg bid	1.5% (\pm 0.5%)	92.6%

The study concluded that the reduction in AF burden at all doses was statistically significant, primarily achieved by reducing the duration of AF episodes [1].

Cost-Effectiveness of Other Antiarrhythmic Drugs

While data on **budiodarone** is scarce, several studies have analyzed the cost-effectiveness of **dronedarone**, another amiodarone analogue already on the market. The table below summarizes findings from various healthcare systems, using Amiodarone as a common comparator.

Country/Health System	Drug Comparison (vs. Amiodarone)	Result Summary	Key Metric (ICER)
China [3]	Dronedarone more economical	Cost-effective	RMB 81,741 Yuan/QALY
Serbia [4]	Dronedarone more cost-effective	Cost per year without stroke: €1,779.23 (Dronedarone) vs. €3,845.10 (Amiodarone)	--
Canada, Italy, Sweden, Switzerland [5]	Dronedarone cost-effective	Low Incremental Cost-Effectiveness Ratios (ICERs)	€3,850 - €5,630 per QALY gained

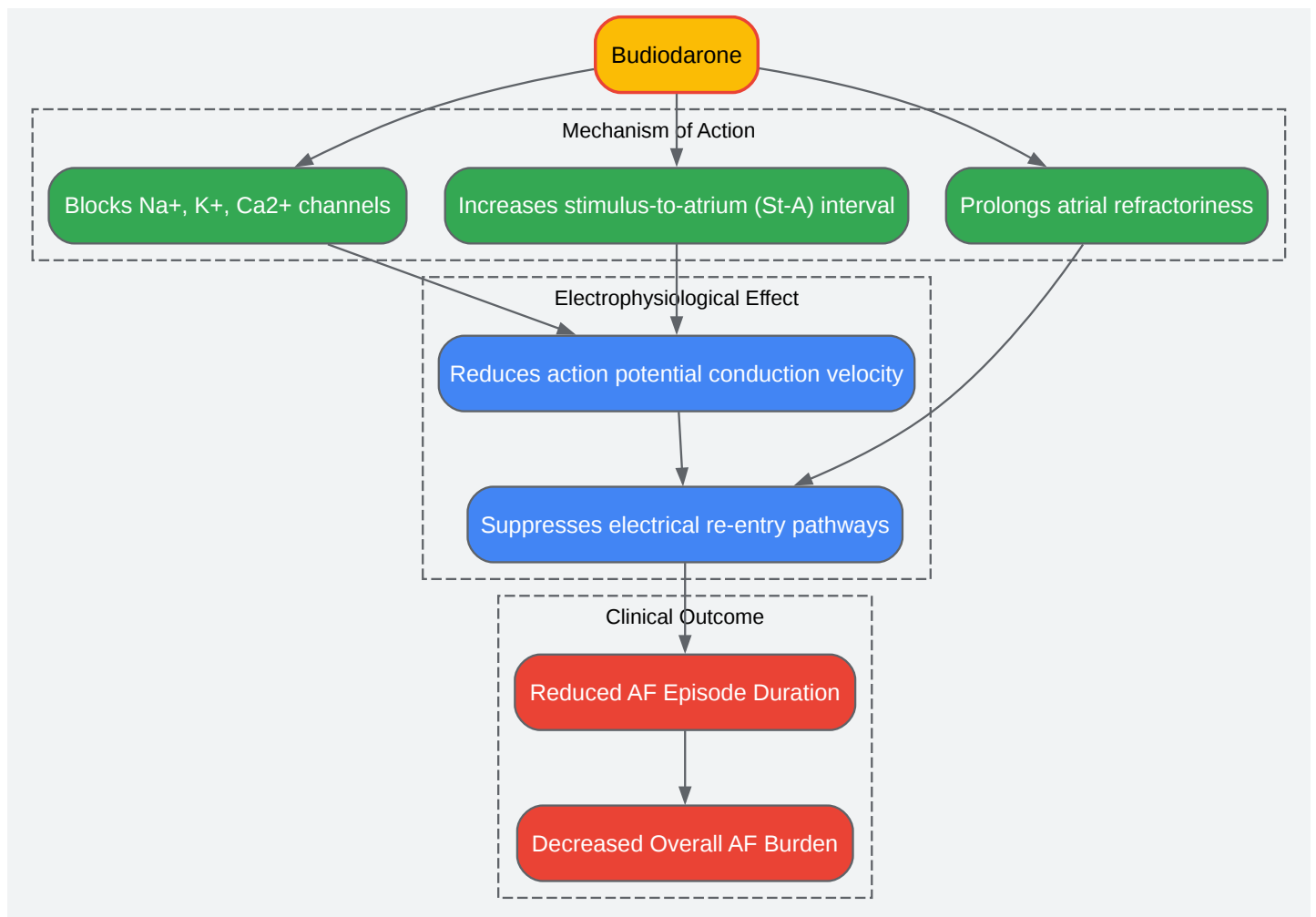
Experimental Protocol for Efficacy Studies

For context, here is the methodology from the key **budiodarone** study [1], which provides a template for how such clinical data is generated:

- **Study Design:** Open-label, prospective proof-of-concept study.
- **Participants:** Six post-menopausal or surgically sterile females with symptomatic paroxysmal AF and implanted advanced DDDR pacemakers.
- **Intervention:** The study consisted of six sequential 2-week periods:
 - **Baseline (P1):** No drug.
 - **Titration (P2-P5):** **Budiodarone** administered at 200 mg, 400 mg, 600 mg, and 800 mg, twice daily.

- **Washout (P6):** No drug.
- **Data Collection:** The primary outcome measure was **Atrial Fibrillation Burden (AFB)**, defined as the percentage of time a patient is in AF. This was continuously measured and logged by the patients' pacemakers, which recorded both symptomatic and asymptomatic episodes.
- **Analysis:** The mean AFB during each treatment period was compared to the baseline period to determine statistical significance.

The relationship between **budiodarone's** mechanism of action and its effect on atrial fibrillation can be visualized as a sequential process. The following diagram illustrates this pathway and the resulting clinical outcomes.



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